molecular formula C13H16N2O4 B415972 4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B415972
M. Wt: 264.28g/mol
InChI Key: QTHQJTJJXKENIK-UHFFFAOYSA-N
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Description

4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 4-methyl group, a 3-nitro group, and a tetrahydrofuran-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-methylbenzamide to introduce the nitro group at the 3-position. This is followed by the alkylation of the amide nitrogen with tetrahydrofuran-2-ylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Reduction: 4-Methyl-3-amino-N-(tetrahydro-furan-2-ylmethyl)-benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 4-Methyl-3-nitrobenzoic acid and tetrahydrofuran-2-ylmethylamine.

Scientific Research Applications

4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-nitrobenzamide
  • 4-Methyl-3-amino-N-(tetrahydro-furan-2-ylmethyl)-benzamide
  • 4-Methyl-3-nitro-N-(methyl)-benzamide

Uniqueness

4-METHYL-3-NITRO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28g/mol

IUPAC Name

4-methyl-3-nitro-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C13H16N2O4/c1-9-4-5-10(7-12(9)15(17)18)13(16)14-8-11-3-2-6-19-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,14,16)

InChI Key

QTHQJTJJXKENIK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)[N+](=O)[O-]

Origin of Product

United States

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